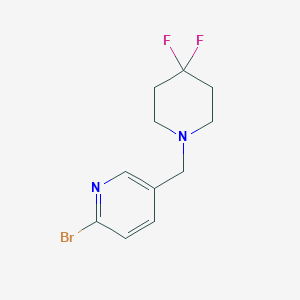

2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom and a difluorinated piperidine moiety linked to a pyridine ring, which enhances its lipophilicity and bioavailability. The compound's molecular formula is C12H13BrF2N with a molecular weight of approximately 305.16 g/mol.

Structural Characteristics

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of the difluorinated piperidine enhances interactions with biological targets, making it a candidate for various therapeutic applications.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(piperidin-1-ylmethyl)pyridine | Bromine at position 2; piperidine at position 5 | Lacks fluorination; simpler structure |

| 3-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 3; trifluoromethyl group | Higher fluorination; different biological activity |

| 4-Bromo-2-(difluoromethyl)pyridine | Bromine at position 4; difluoromethyl group | Different substitution pattern; varied reactivity |

Biological Activity

Research indicates that this compound exhibits potential as an inhibitor in various enzyme systems. Its structural analogs have shown promise in targeting neurological and psychiatric disorders. Notably, compounds with similar structures have been identified as inhibitors for catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, suggesting that this compound may also have similar inhibitory properties .

The mechanism of action for this compound likely involves its interaction with specific biological receptors and enzymes. Studies on related compounds suggest that the difluorinated piperidine moiety may enhance binding affinity and selectivity towards target sites, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Activity : A study screening a library of compounds found that derivatives of pyridine exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) below 20 µM . This suggests that similar derivatives may also possess antimicrobial properties.

- Neuropharmacological Effects : Research on piperidine derivatives has indicated potential effects on neurotransmitter systems, which could translate into therapeutic applications for mood disorders and cognitive enhancement .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine ring significantly affected biological activity. For instance, substitutions that increased lipophilicity enhanced potency against certain targets while maintaining low cytotoxicity in eukaryotic cells .

Properties

IUPAC Name |

2-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBMRGMIXIEPIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CC2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.